molecular formula C8H14N2O4 B3242647 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate CAS No. 1527515-86-1

2-Methyl-2,6-diazaspiro[3.3]heptane oxalate

Cat. No.: B3242647
CAS No.: 1527515-86-1
M. Wt: 202.21
InChI Key: IBNDLDKHLKDDRZ-UHFFFAOYSA-N
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Description

2-Methyl-2,6-diazaspiro[3.3]heptane oxalate is a heterocyclic compound with the molecular formula C₈H₁₄N₂O₄. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is often used in chemical synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2,6-diazaspiro[3.3]heptane with oxalic acid to form the oxalate salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,6-diazaspiro[3.3]heptane oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-Methyl-2,6-diazaspiro[3.3]heptane oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly as a structural component in pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,6-diazaspiro[3.3]heptane oxalate is unique due to its oxalate group, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain chemical and pharmaceutical applications where these properties are advantageous .

Properties

IUPAC Name

2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.C2H2O4/c1-8-4-6(5-8)2-7-3-6;3-1(4)2(5)6/h7H,2-5H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNDLDKHLKDDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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